![molecular formula C17H17N3O6S B2915728 Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 897734-54-2](/img/structure/B2915728.png)
Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
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Overview
Description
“Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate” is a complex organic compound . It’s related to a group of (2,5-Dioxopyrrolidin-1-yl) (phenyl)Acetamides with Hybrid Structure . This compound has been studied for its potential anticonvulsant properties .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . This process yields several hybrid compounds that have shown broad-spectrum activity in widely accepted animal seizure models .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a pyrrolidinone ring, which is a common feature in many pharmaceutical compounds .
Scientific Research Applications
Synthetic Routes and Intermediates The compound is utilized in the synthesis of various intermediates for pharmaceuticals. For instance, it is involved in the production of an intermediate for Cefixime, highlighting its significance in antibiotic synthesis (Liu Qian-chun, 2010).
Development of Novel Heterocyclic Compounds Research has shown its role in the creation of novel heterocyclic compounds. These include thiazolo[5,4-c]pyridines, which are synthesized using related methods, demonstrating its versatility in producing diverse molecular structures (A. S. Katner & Raymond F. Brown, 1990).
Aldose Reductase Inhibitors Its derivatives have been evaluated as aldose reductase inhibitors, which are crucial in treating diabetic complications. This signifies its potential in developing new therapeutic agents for diabetes (Sher Ali et al., 2012).
Facilitation of Molecular Interactions The compound facilitates specific molecular interactions, leading to the synthesis of diverse heterocyclic systems. This application is essential in developing novel compounds with potential pharmaceutical applications (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Antitumor Activities Research includes its derivatives in studying antitumor activities, highlighting its importance in cancer research. The focus is on understanding the mechanisms and metabolic transformations of these compounds for potential therapeutic applications (M. Chua et al., 1999).
Antiprotozoal Agents It is also a key element in synthesizing novel antiprotozoal agents. This showcases its potential in developing treatments for diseases caused by protozoan parasites (M. Ismail et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-25-10-3-4-11-12(7-10)27-17(19(11)9-16(24)26-2)18-13(21)8-20-14(22)5-6-15(20)23/h3-4,7H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYMANPUWYWVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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